Alpha-Pyrrolidinopentiophenone metabolite 1 (trifluoroacetate salt) is a chemical compound primarily utilized as an analytical reference standard in forensic chemistry and toxicology. This compound is a derivative of alpha-Pyrrolidinopentiophenone, which is known for its psychoactive stimulant properties. The trifluoroacetate salt form enhances its stability and solubility in various solvents, making it suitable for analytical applications.
The compound is synthesized from alpha-Pyrrolidinopentiophenone, which was developed in the 1960s and has since been associated with recreational drug use. Its metabolites, including alpha-Pyrrolidinopentiophenone metabolite 1, are of significant interest due to their implications in drug testing and forensic investigations .
Alpha-Pyrrolidinopentiophenone metabolite 1 falls under the category of synthetic cathinones, a class of drugs that mimic the effects of natural stimulants. These compounds are structurally related to the khat plant's active ingredients and are often referred to as "designer drugs" due to their synthetic origins and modifications .
The synthesis of alpha-Pyrrolidinopentiophenone metabolite 1 involves the reduction of the keto group present in alpha-Pyrrolidinopentiophenone. Common methods for this reduction include:
While specific synthetic routes for alpha-Pyrrolidinopentiophenone metabolite 1 are not extensively documented, typical laboratory synthesis follows a multi-step process that includes the formation of intermediate compounds before achieving the final product. The purification steps often involve recrystallization or chromatography to ensure high purity levels suitable for analytical use .
The molecular structure of alpha-Pyrrolidinopentiophenone metabolite 1 can be represented by its chemical formula (for the trifluoroacetate salt) with a molecular weight of approximately 231.339 g/mol. The structure features a pyrrolidine ring attached to a phenyl group and a pentanone chain, with specific modifications that distinguish it from its parent compound.
Alpha-Pyrrolidinopentiophenone metabolite 1 can participate in several types of chemical reactions:
Alpha-Pyrrolidinopentiophenone metabolite 1 acts primarily as a norepinephrine-dopamine reuptake inhibitor. The mechanism involves the inhibition of monoamine transporters, leading to increased levels of neurotransmitters in the synaptic cleft.
Research indicates that its parent compound, alpha-Pyrrolidinopentiophenone, has an IC50 value ranging from 12.8 nM to 205 nM for dopamine transporters, suggesting potent activity in enhancing dopaminergic signaling . This mechanism contributes to its stimulant effects, which may include increased energy and euphoria.
Relevant analyses such as nuclear magnetic resonance spectroscopy and mass spectrometry have been employed to characterize this compound's structure and confirm its identity .
Alpha-Pyrrolidinopentiophenone metabolite 1 serves critical roles in scientific research:
Alpha-Pyrrolidinopentiophenone (α-PVP), chemically designated as (RS)-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one, represents a second-generation synthetic cathinone with significant forensic and clinical relevance. Structurally, it belongs to the pyrrolidinophenone subclass of synthetic cathinones, characterized by a phenyl ring, a pentanone chain, and a pyrrolidinyl moiety. This molecular architecture confers high lipophilicity, facilitating rapid blood-brain barrier penetration and potent central nervous system effects [1] [8]. The compound functions as a potent norepinephrine-dopamine reuptake inhibitor (NDRI) with negligible effects on serotonin transporters. Its pharmacological profile includes half-maximal inhibitory concentration (IC₅₀) values of 13-80 nM for dopamine reuptake inhibition and 14-70 nM for norepinephrine reuptake inhibition in experimental models, establishing it as one of the most potent dopamine reuptake inhibitors among synthetic cathinones [1] [3]. The emergence of α-PVP in illicit drug markets under names such as "flakka" and "gravel" during the early 2010s marked a concerning trend due to its high abuse potential and analytical challenges in detection [5].
The biotransformation of α-PVP involves complex hepatic metabolism primarily mediated by cytochrome P450 enzymes, yielding several phase I metabolites. Among these, α-PVP lactam (2-(pyrrolidin-1-yl)-1-(phenylpentan-1-one) lactam) has been identified as the predominant and most stable metabolite, often designated as Metabolite 1 in analytical studies [1] [3]. This metabolite arises through a two-step metabolic pathway: initial hydroxylation at the pyrrolidine ring's 2-position, followed by intramolecular cyclization and oxidation forming the lactam structure. The metabolic conversion significantly impacts the compound's physicochemical properties, reducing its lipophilicity (logP decrease of ~1.5 units) and altering its elimination kinetics [3]. In pharmacokinetic studies using rat models, the metabolite exhibited prolonged detection windows in biological matrices compared to the parent compound, making it a crucial analytical target for forensic and clinical screening [3]. Additional minor metabolic pathways include reduction of the β-keto group yielding a reduced cathinone, N-demethylation, and hydroxylation at the alkyl chain termini [1].
Table 1: Primary Metabolites of α-PVP Identified in Metabolic Studies
Metabolite Designation | Chemical Transformation | Significance in Detection |
---|---|---|
Metabolite 1 (Lactam) | Pyrrolidine ring cyclization | Primary biomarker; extended detection window |
Reduced α-PVP | Keto reduction to alcohol | Minor metabolite; shorter half-life |
N-Demethyl α-PVP | Demethylation of pyrrolidine | Phase I metabolite; lower abundance |
Hydroxylated side chain | ω/ω-1 hydroxylation | Often conjugated as glucuronides |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: